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Compound of Interest

Compound Name: 3-Bromo-5-fluorobenzonitrile

Cat. No.: B1333829

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-
fluorobenzonitrile (C7H3BrFN), a halogenated aromatic nitrile of interest in synthetic chemistry
and drug discovery. This document details expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for their acquisition.

Molecular Structure and Properties

e |IUPAC Name: 3-Bromo-5-fluorobenzonitrile
e Molecular Formula: C7HsBrFEN[1]

e Molecular Weight: 200.01 g/mol [1]

o Exact Mass: 198.94329 Da[1]

Spectral Data Summary

The following tables summarize the anticipated spectral data for 3-Bromo-5-
fluorobenzonitrile based on its chemical structure and publicly available information.

Table 1: *"H NMR Spectral Data (Predicted)
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
~7.8 t ~1.5 H-4
~7.7 ddd ~8.5,~2.0,~1.5 H-2
~7.5 ddd ~8.5,~2.5,~2.0 H-6

Note: Predicted values are based on the analysis of substituent effects on the benzene ring.
Actual experimental values may vary slightly.

Table 2: *C NMR Spectral Data (Predicted)

Chemical Shift (8) ppm Assignment
~162 (d, LJCF = 250 Hz) C-5 (C-F)
~138 (d, 3JCF = 8 HZ) C-1 (C-CN)
~132 (d, 3JCF = 9 HZ) C-3 (C-Br)
~125 (d, “JCF = 3 Hz) C-4

~120 (d, 2JCF = 22 Hz) C-2

~117 CN

~115 (d, 2JCF = 24 Hz) C-6

Note: Predicted values are based on typical chemical shifts for substituted benzene rings. The
carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: IR Spectral Data
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Wavenumber (cm~?) Functional Group Assignment
~2230 C=N (Nitrile) stretch

~1580, ~1470, ~1430 C=C Aromatic ring stretch

~1250 C-F stretch

~880 C-H bend (aromatic)

~740 C-Br stretch

Note: The IR data is based on the known absorption frequencies of the functional groups
present in the molecule. The data is consistent with information from sources indicating the use
of a Bruker Tensor 27 FT-IR instrument.[1]

Table 4: Mass Spectrometry Data

m/z Ratio Interpretation

[M]* Molecular ion peak (due to 7°Br/81Br
199/201

isotopes)
120 [M-Br]* Fragment
100 [M-Br-CN]* or [CeHsF]* Fragment

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine
(°Br and &1Br in approximately 1:1 ratio).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the *H and 13C chemical environments in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:
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o Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-fluorobenzonitrile in
about 0.6 mL of a deuterated solvent (e.g., CDCIs or DMSO-de). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

e 1H NMR Acquisition:

[e]

Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Process the resulting Free Induction Decay (FID) with an exponential window function and
Fourier transform.

o Phase and baseline correct the spectrum.

o Integrate the signals and reference the spectrum to TMS.
e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds.

o Process the FID with an exponential window function and Fourier transform.
o Phase and baseline correct the spectrum.

o Reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27
FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

Procedure:
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o Background Spectrum: Record a background spectrum of the clean ATR crystal to account
for atmospheric COz and Hz20.

o Sample Application: Place a small amount of solid 3-Bromo-5-fluorobenzonitrile directly
onto the ATR crystal.

e Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the
crystal. Acquire the sample spectrum over a range of 4000-400 cm~1.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or
a direct insertion probe, using Electron lonization (EI).

Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source. For GC-
MS, the sample is first vaporized and separated on a GC column.

« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1333829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectral analysis of 3-

Bromo-5-fluorobenzonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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